molecular formula C5H5BrN2O B8783373 4-Amino-2-bromopyridin-3-ol

4-Amino-2-bromopyridin-3-ol

Cat. No.: B8783373
M. Wt: 189.01 g/mol
InChI Key: HPQFFWLPUAAAGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-bromopyridin-3-ol (CAS 1013643-07-6) is a halogenated pyridine derivative with the molecular formula C₅H₅BrN₂O and a molecular weight of 189.01 g/mol. It features an amino group at position 4, a bromine atom at position 2, and a hydroxyl group at position 3 of the pyridine ring. This compound requires storage under inert atmosphere at 2–8°C with protection from light due to its sensitivity to environmental degradation . Its GHS classification includes hazard statements such as H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), necessitating stringent safety protocols during handling .

Properties

Molecular Formula

C5H5BrN2O

Molecular Weight

189.01 g/mol

IUPAC Name

4-amino-2-bromopyridin-3-ol

InChI

InChI=1S/C5H5BrN2O/c6-5-4(9)3(7)1-2-8-5/h1-2,9H,(H2,7,8)

InChI Key

HPQFFWLPUAAAGR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1N)O)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 4-amino-2-bromopyridin-3-ol can be elucidated by comparing it to related pyridine derivatives. Below is a detailed analysis:

Structural Analogues

Compound Name Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Properties/Applications
This compound C₅H₅BrN₂O 4-NH₂, 2-Br, 3-OH 189.01 Sensitive to light/oxygen; used in pharmaceutical intermediates
2-Aminopyridin-3-ol C₅H₆N₂O 2-NH₂, 3-OH 110.11 Lower molecular weight; lacks bromine. Requires PPE (gloves, eye protection) for handling
2-Amino-4-bromopyridine C₅H₅BrN₂ 2-NH₂, 4-Br 173.01 No hydroxyl group; used as a building block in drug synthesis
4-Bromo-2-methylpyridin-3-ol C₆H₆BrNO 2-CH₃, 3-OH, 4-Br 188.02 Methyl group increases lipophilicity; potential for altered pharmacokinetics
3-Amino-5-bromopyridin-4-ol C₅H₅BrN₂O 3-NH₂, 5-Br, 4-OH 189.01 Positional isomer; differing electronic effects may impact receptor binding
2-Bromo-6-(hydroxymethyl)-4-iodopyridin-3-ol C₆H₅BrINO₂ 2-Br, 3-OH, 4-I, 6-CH₂OH 329.92 Multiple halogens increase reactivity; higher molecular weight limits solubility

Key Comparisons

Substituent Effects: The bromine in this compound enhances electrophilic substitution reactivity compared to non-halogenated analogues like 2-aminopyridin-3-ol. However, the hydroxyl group at position 3 introduces hydrogen-bonding capability, improving solubility in polar solvents relative to 2-amino-4-bromopyridine . Positional Isomerism: The amino group’s placement (position 4 vs. For example, the 4-amino configuration may enhance interactions with enzymatic active sites .

Safety and Stability: this compound’s bromine and hydroxyl groups necessitate stricter storage conditions (inert, cold) compared to 2-aminopyridin-3-ol, which lacks halogen but still requires PPE . Compounds with multiple halogens (e.g., 2-bromo-6-(hydroxymethyl)-4-iodopyridin-3-ol) exhibit higher toxicity risks due to increased reactivity and environmental persistence .

Applications: While 2-amino-4-bromopyridine is widely used in drug synthesis for its versatility , the hydroxyl group in this compound may confer specificity in targeting hydroxylase enzymes or metal-binding sites in biologics . Methyl-substituted derivatives (e.g., 4-bromo-2-methylpyridin-3-ol) show enhanced membrane permeability due to increased lipophilicity, a trait absent in the parent compound .

Research Findings

  • Synthetic Challenges: The hydroxyl and amino groups in this compound complicate synthesis, requiring protective group strategies to prevent undesired side reactions, as noted in pyridine derivative syntheses .

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